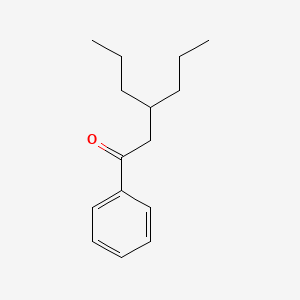
1-Phenyl-3-propylhexan-1-one
Vue d'ensemble
Description
1-Phenyl-3-propylhexan-1-one is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antibacterial Agents : Derivatives of 2-phenyl 1,3-benzodioxole, which include structures related to 1-Phenyl-3-propylhexan-1-one, have been synthesized and investigated for their potential as anticancer, antibacterial, and DNA binding agents. One compound in particular, 3c, showed greater anticancer and antibacterial potency than the standard reference compounds (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Chemical Synthesis and Structural Studies : Research has been conducted on the synthesis and crystal structure of compounds related to this compound, such as (1S,2R,3S,4R,5S)-1-Phenyl-2,4-dibenzoyl-3,5-difurylhexanol. These studies provide insights into the structural characteristics of such compounds (Chen, Xiang-ming, Yin, Ye-gao, He-Ru, & Ding, Jun, 2006).
Hydrozirconation Studies : Hydrozirconation of 1-arylhexenes, including 1-Phenyl-1-hexene, has been studied, providing insights into the behavior of similar compounds in chemical reactions. This research is significant for understanding the reactivity and potential applications of this compound in synthesis (Annby, Gronowitz, & Hallberg, 1989).
Spectrophotometric Determination : 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has been examined as a reagent for detecting and extracting metal ions, indicating potential applications in analytical chemistry for related compounds (Mirza & Nwabue, 1981).
Synthesis and Properties Analysis : The synthesis and properties of phenyl esters, which can be structurally related to this compound, have been studied using Fourier-Transform Infrared Spectroscopy. This research demonstrates the compound's applicability in organic and analytical chemistry (D'amelia, Kimura, & Villon, 2021).
Molecular Docking and DFT Studies : Computational studies involving Density Functional Theory (DFT) and molecular docking have been conducted on similar compounds, indicating their potential in drug discovery and chemical reactivity studies (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).
Propriétés
IUPAC Name |
1-phenyl-3-propylhexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-8-13(9-4-2)12-15(16)14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUTZDELICFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



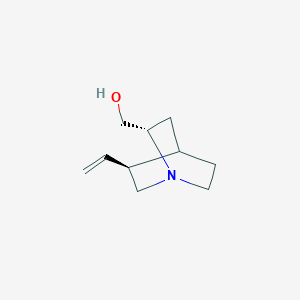
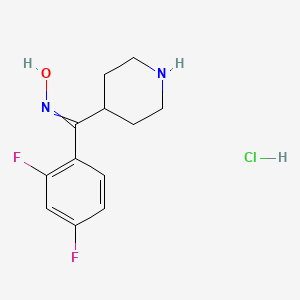

![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B8058287.png)
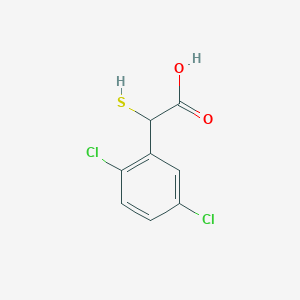
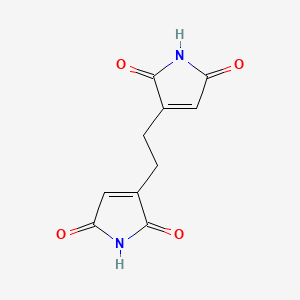
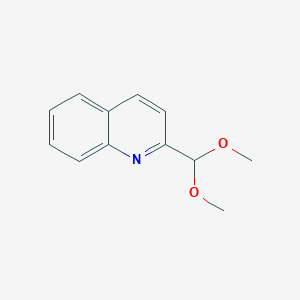
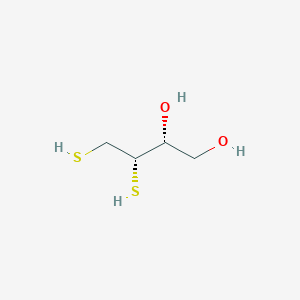
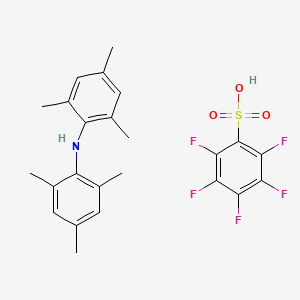
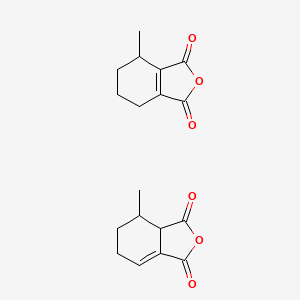
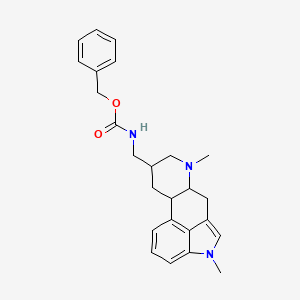
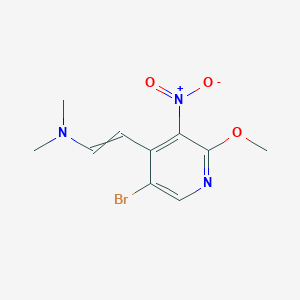
![1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)